GPVI antagonist 1
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Overview
Description
GPVI antagonist 1 is a glycoprotein VI (GPVI) platelet receptor antagonist. It inhibits collagen-induced platelet aggregation, making it a promising compound for antithrombotic therapy. GPVI is a major signaling receptor for collagen on platelets, and its inhibition can prevent thrombus formation without significantly affecting normal hemostasis .
Preparation Methods
The synthesis of GPVI antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
GPVI antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GPVI antagonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study platelet activation and aggregation mechanisms.
Biology: It helps in understanding the role of GPVI in platelet function and its interactions with collagen.
Medicine: It is being investigated for its potential use in preventing thrombotic events such as stroke and myocardial infarction.
Industry: It may be used in the development of new antithrombotic drugs with reduced bleeding risks
Mechanism of Action
GPVI antagonist 1 exerts its effects by binding to the GPVI receptor on platelets, thereby inhibiting its interaction with collagen. This prevents the activation and aggregation of platelets, reducing the risk of thrombus formation. The molecular targets and pathways involved include the inhibition of GPVI-mediated signaling cascades, which are crucial for platelet activation .
Comparison with Similar Compounds
GPVI antagonist 1 is unique compared to other similar compounds due to its specific inhibition of the GPVI receptor. Similar compounds include:
Glenzocimab: A humanized antibody fragment that inhibits GPVI interactions with collagen and fibrin.
Revacept: A fusion protein that blocks GPVI-collagen interactions.
These compounds also target GPVI but may differ in their binding sites, mechanisms of action, and clinical applications .
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3S)-2-(4-methoxyphenyl)sulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-26-12-6-8-13(9-7-12)27(24,25)22-11-17-15(10-18(22)19(20)23)14-4-2-3-5-16(14)21-17/h2-9,18,21H,10-11H2,1H3,(H2,20,23)/t18-/m0/s1 |
InChI Key |
KBVPHVCPUVDXOQ-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C[C@H]2C(=O)N)C4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CC2C(=O)N)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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